molecular formula C17H20N2O3 B5179864 1-(4-methoxyphenyl)-3-(2-propoxyphenyl)urea

1-(4-methoxyphenyl)-3-(2-propoxyphenyl)urea

Cat. No.: B5179864
M. Wt: 300.35 g/mol
InChI Key: JJMPRKIMRWQQSO-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-3-(2-propoxyphenyl)urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a methoxy group attached to a phenyl ring and a propoxy group attached to another phenyl ring, both connected through a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-3-(2-propoxyphenyl)urea typically involves the reaction of 4-methoxyaniline with 2-propoxyaniline in the presence of a suitable isocyanate. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired urea compound. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process may also include purification steps such as recrystallization and chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxyphenyl)-3-(2-propoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy and propoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in an appropriate solvent.

Major Products Formed

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(4-methoxyphenyl)-3-(2-propoxyphenyl)urea has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-3-(2-propoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methoxyphenyl)-3-phenylurea
  • 1-(4-methoxyphenyl)-3-(2-methoxyphenyl)urea
  • 1-(4-ethoxyphenyl)-3-(2-propoxyphenyl)urea

Uniqueness

1-(4-methoxyphenyl)-3-(2-propoxyphenyl)urea is unique due to the presence of both methoxy and propoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research applications, as it can exhibit different reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-(2-propoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-3-12-22-16-7-5-4-6-15(16)19-17(20)18-13-8-10-14(21-2)11-9-13/h4-11H,3,12H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJMPRKIMRWQQSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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